1-oxo-3,4,6,7,8,9-hexahydro-2H-pyrido[1,2-a]pyrazine-9a-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-oxo-3,4,6,7,8,9-hexahydro-2H-pyrido[1,2-a]pyrazine-9a-carbonitrile is a heterocyclic compound that contains both pyridine and pyrazine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of 1-oxo-3,4,6,7,8,9-hexahydro-2H-pyrido[1,2-a]pyrazine-9a-carbonitrile typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For example, the reaction of pyrrole with acyl (bromo)acetylenes followed by the addition of propargylamine and subsequent intramolecular cyclization can yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-oxo-3,4,6,7,8,9-hexahydro-2H-pyrido[1,2-a]pyrazine-9a-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups.
Cyclization: Intramolecular cyclization reactions are also common, leading to the formation of more complex structures.
Scientific Research Applications
1-oxo-3,4,6,7,8,9-hexahydro-2H-pyrido[1,2-a]pyrazine-9a-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound may be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-oxo-3,4,6,7,8,9-hexahydro-2H-pyrido[1,2-a]pyrazine-9a-carbonitrile involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
1-oxo-3,4,6,7,8,9-hexahydro-2H-pyrido[1,2-a]pyrazine-9a-carbonitrile can be compared with other similar compounds, such as:
3,4,6,7,8,9-hexahydro-2H-pyrido[1,2-a]pyrimidine: This compound has a similar structure but different biological activities.
1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidine: Another related compound with distinct chemical properties and applications.
Pyrrolopyrazine derivatives: These compounds share a similar core structure and exhibit various biological activities.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and potential biological activities.
Properties
Molecular Formula |
C9H13N3O |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
1-oxo-3,4,6,7,8,9-hexahydro-2H-pyrido[1,2-a]pyrazine-9a-carbonitrile |
InChI |
InChI=1S/C9H13N3O/c10-7-9-3-1-2-5-12(9)6-4-11-8(9)13/h1-6H2,(H,11,13) |
InChI Key |
BGECCVTYLNSNPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2CCNC(=O)C2(C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.